molecular formula C20H24ClN3O B3943896 N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide

N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide

Cat. No. B3943896
M. Wt: 357.9 g/mol
InChI Key: VCAIUSMJXNEAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide, also known as mCPP, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been studied for its potential use in the treatment of various psychiatric disorders. mCPP is a serotonin receptor agonist, which means that it activates certain receptors in the brain that are involved in the regulation of mood, anxiety, and other emotional states.

Mechanism of Action

MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors, which are involved in the regulation of mood, anxiety, and other emotional states. It also acts as an antagonist at the 5-HT1A receptor, which is involved in the regulation of serotonin release. The exact mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is not fully understood, but it is thought to modulate the activity of serotonin in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin in the brain, which is thought to be responsible for its therapeutic effects. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. This compound has been shown to have anxiogenic and antidepressant-like effects in animal models, which suggests that it may be useful in the treatment of anxiety and depression in humans.

Advantages and Limitations for Lab Experiments

MCPP is a useful tool for studying the role of serotonin in the regulation of mood, anxiety, and other emotional states. It has been used extensively in animal models to study the effects of serotonin receptor agonists and antagonists on behavior. However, N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has some limitations as a research tool, as it is a psychoactive drug that can produce unwanted side effects such as hyperactivity and aggression in animals. It is also difficult to administer in precise doses, which can make it challenging to study its effects on behavior.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide. One area of interest is the development of more selective serotonin receptor agonists and antagonists that can be used to study the specific roles of different serotonin receptors in the regulation of behavior. Another area of interest is the development of new therapeutic agents that target the serotonin system for the treatment of psychiatric disorders. Finally, there is a need for further research on the safety and efficacy of this compound and other psychoactive drugs in humans, in order to develop new treatments for psychiatric disorders that are both effective and safe.

Scientific Research Applications

MCPP has been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder (OCD). It has been shown to have anxiogenic and antidepressant-like effects in animal models, which suggests that it may be useful in the treatment of anxiety and depression in humans. N-(3-chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has also been studied for its potential use in the treatment of OCD, as it has been shown to increase the release of serotonin in the brain, which is thought to be involved in the regulation of obsessive-compulsive behaviors.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-16-18(21)8-5-9-19(16)22-20(25)10-11-23-12-14-24(15-13-23)17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAIUSMJXNEAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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